

# SU-4942 as a Tool Compound in Oncology Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: SU-4942

Cat. No.: B7835751

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## Introduction

**SU-4942** is a synthetic compound belonging to the oxindole family, recognized for its role as a modulator of tyrosine kinase signaling.<sup>[1]</sup> Tyrosine kinases are critical components of cellular signaling pathways that regulate a host of cellular processes, including proliferation, survival, differentiation, and angiogenesis. The dysregulation of tyrosine kinase activity is a well-established hallmark of many cancers, rendering them significant therapeutic targets. As such, **SU-4942** and its analogs are valuable tool compounds in oncology research for dissecting the roles of specific tyrosine kinase pathways in cancer progression and for the preclinical assessment of novel therapeutic strategies.

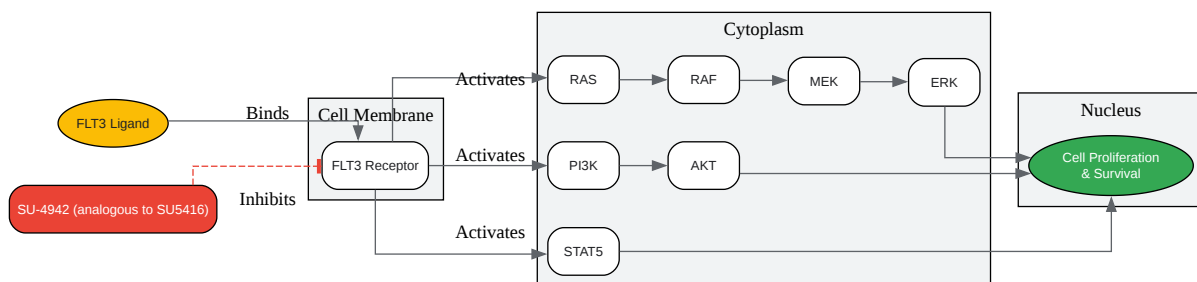
Due to the limited availability of specific quantitative data for **SU-4942** in the public domain, this document utilizes data from the structurally similar and well-characterized oxindole-based kinase inhibitor, SU5416, as a representative example to illustrate its application as a research tool. SU5416 is known to inhibit several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and FMS-like Tyrosine Kinase 3 (FLT3).<sup>[1]</sup>

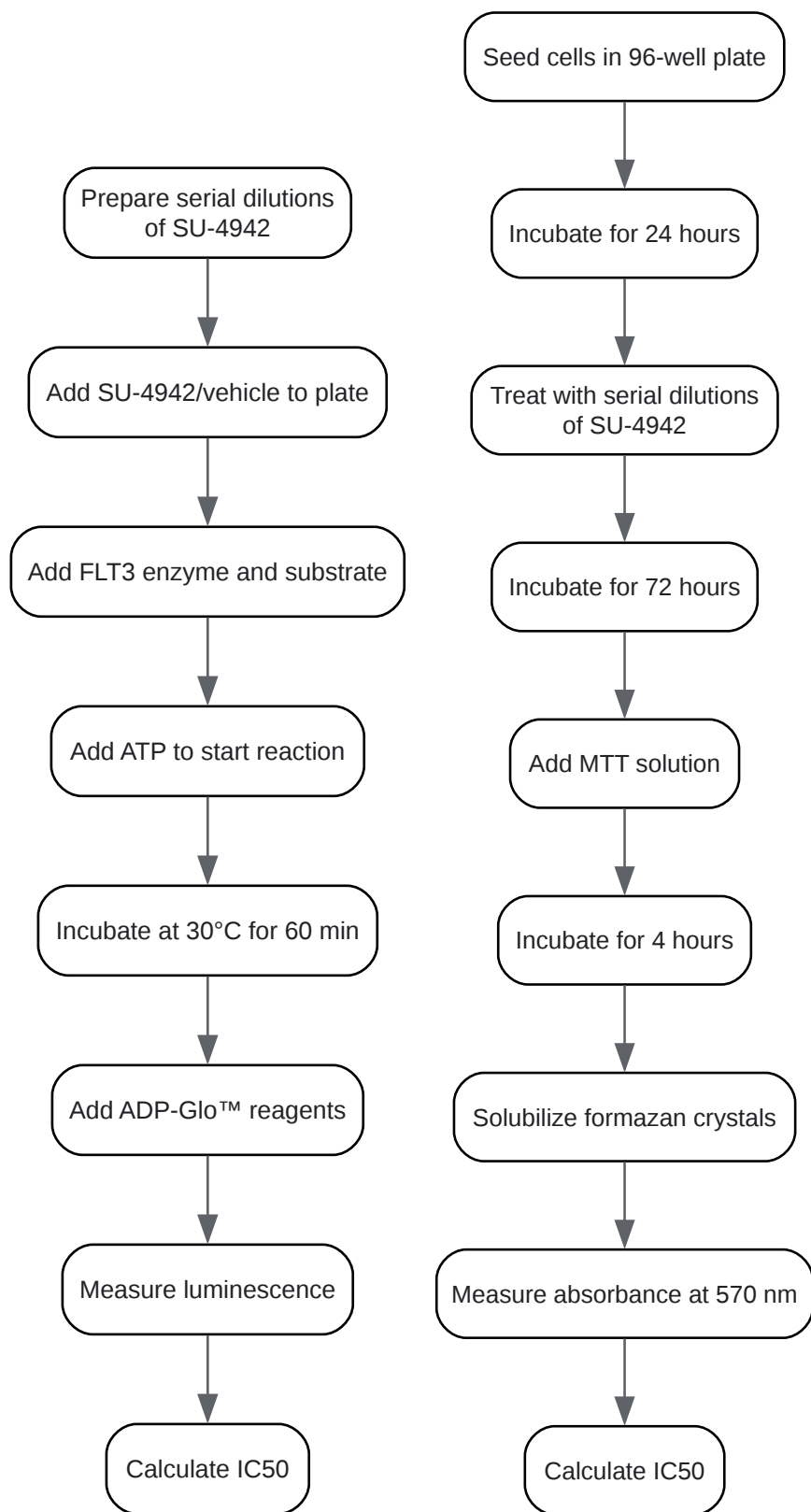
## Mechanism of Action: Inhibition of FLT3 Signaling

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) within the juxtamembrane

domain, are among the most frequent molecular abnormalities in Acute Myeloid Leukemia (AML) and are correlated with a poor prognosis.

**SU-4942** and its analogs, including SU5416, act as ATP-competitive inhibitors of the FLT3 kinase. By occupying the ATP-binding pocket of the kinase domain, these small molecules prevent the phosphorylation and subsequent activation of FLT3. This blockade of FLT3 signaling leads to the downstream inhibition of pro-survival and proliferative pathways, such as the RAS/MAPK and PI3K/AKT signaling cascades. Ultimately, this inhibition induces apoptosis in cancer cells that are dependent on FLT3 signaling for their growth and survival.[\[1\]](#)





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## References

- 1. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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